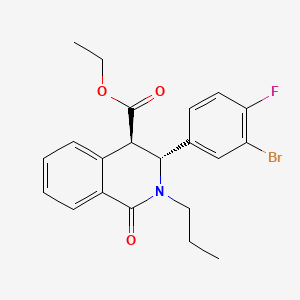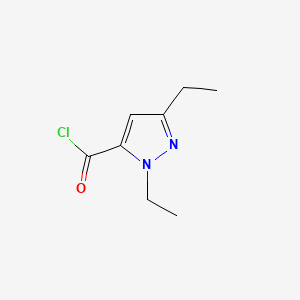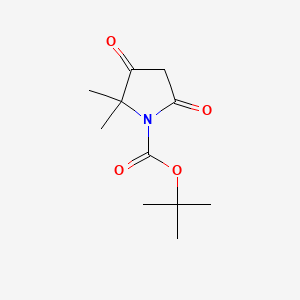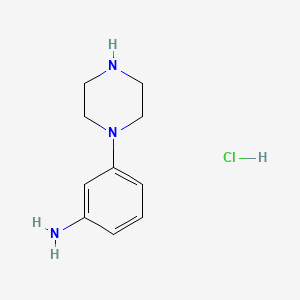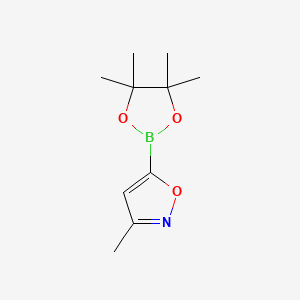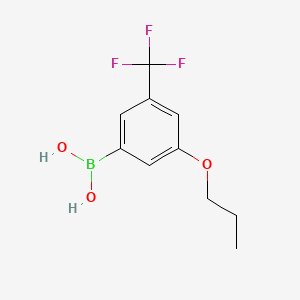
(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . The compound you mentioned seems to be a type of phenylboronic acid, which is a boronic acid compound containing a phenyl group .
Synthesis Analysis
Phenylboronic acids can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of phenylboronic acids typically consists of a phenyl group (a ring of six carbon atoms) attached to a boronic acid group. The exact structure of “(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid” would depend on the positions of the propoxy and trifluoromethyl groups on the phenyl ring .Chemical Reactions Analysis
Phenylboronic acids are involved in various chemical reactions. They are commonly used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . They can also participate in aerobic oxidative cross-coupling and microwave-assisted Petasis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids can vary. For example, 3-(Trifluoromethyl)phenylboronic acid has a melting point of 163-166 °C and a molecular weight of 189.93 .Applications De Recherche Scientifique
-
Agrochemical Industry
- TFMP and its derivatives are used in the protection of crops from pests .
- More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- The development of fluorinated organic chemicals is becoming an increasingly important research topic .
- More than 50% of the pesticides launched in the last two decades have been fluorinated .
-
Pharmaceutical Industry
- Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Many candidates are currently undergoing clinical trials .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-propoxy-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-3-17-9-5-7(10(12,13)14)4-8(6-9)11(15)16/h4-6,15-16H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKCUHISBHHNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCC)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681518 |
Source


|
| Record name | [3-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
1256345-47-7 |
Source


|
| Record name | [3-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B594529.png)
![Ethanethioic acid, O-[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl] ester](/img/structure/B594530.png)
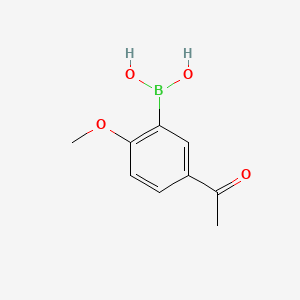
![6-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B594533.png)
![2-Thia-5,7-diazaspiro[3.4]octane(9CI)](/img/no-structure.png)
